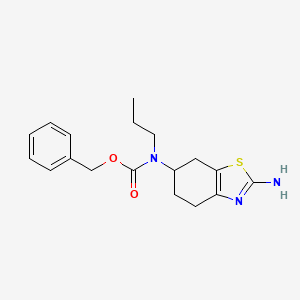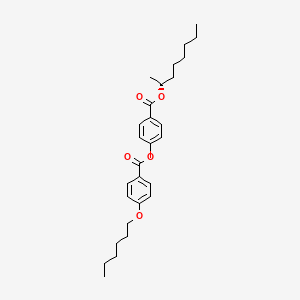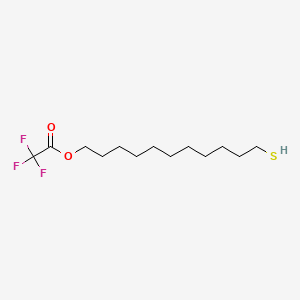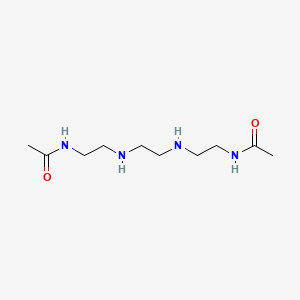![molecular formula C11H16O B590497 4-n-Pentylphenol-[d5] CAS No. 126839-95-0](/img/structure/B590497.png)
4-n-Pentylphenol-[d5]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Pentylphenol-[d5] is a deuterated analog of 4-n-Pentylphenol, a compound characterized by the presence of a phenol group substituted with a pentyl chain at the para position. The deuterium atoms replace the hydrogen atoms in the pentyl chain, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentylphenol-[d5] typically involves the deuteration of 4-n-Pentylphenol. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in the pentyl chain are replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated acids, to introduce deuterium atoms into the pentyl chain.
Industrial Production Methods
Industrial production of 4-n-Pentylphenol-[d5] follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired level of deuteration.
Purification: Post-synthesis, the compound is purified using techniques such as distillation or chromatography to ensure high purity and isotopic enrichment.
化学反应分析
Types of Reactions
4-n-Pentylphenol-[d5] undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonic, and halogenated phenolic compounds.
科学研究应用
4-n-Pentylphenol-[d5] is widely used in scientific research due to its isotopic labeling properties. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of liquid crystals and polymers.
作用机制
The mechanism of action of 4-n-Pentylphenol-[d5] involves its interaction with various molecular targets, primarily through its phenolic group. The deuterium atoms do not significantly alter the chemical reactivity but provide a means to trace the compound in complex biological and chemical systems. The phenolic group can participate in hydrogen bonding, electrophilic aromatic substitution, and other interactions, influencing the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
4-n-Pentylphenol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.
4-tert-Butylphenol: Another phenolic compound with a tert-butyl group, used in different industrial applications.
4-Hexylphenol: Similar structure with a hexyl chain, used in the synthesis of various chemical products.
Uniqueness
4-n-Pentylphenol-[d5] is unique due to its deuterium labeling, which allows for detailed studies in various scientific fields. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing the compound’s behavior, making it invaluable in research applications where isotopic differentiation is crucial.
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)






![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
